molecular formula C21H20BrN7O3 B6548617 1-(5-bromofuran-2-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946285-54-7

1-(5-bromofuran-2-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548617
CAS No.: 946285-54-7
M. Wt: 498.3 g/mol
InChI Key: LIUWPIGBPRCPGO-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a piperazine moiety, modified by a 5-bromofuran-2-carbonyl group at position 1 and a 4-ethoxyphenyl substituent at position 3 of the triazolo ring.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN7O3/c1-2-31-15-5-3-14(4-6-15)29-20-18(25-26-29)19(23-13-24-20)27-9-11-28(12-10-27)21(30)16-7-8-17(22)32-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUWPIGBPRCPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(O5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-bromofuran-2-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of significant interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C17H18BrN5O3C_{17}H_{18}BrN_{5}O_{3}

This structure includes a bromofuran moiety and a piperazine ring, which are known to contribute to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the bromofuran derivative and subsequent coupling with piperazine and triazole components. The synthetic route generally follows these stages:

  • Preparation of 5-bromofuran-2-carbonyl : This is achieved through bromination and carbonylation reactions.
  • Formation of the Triazole Ring : Utilizing 4-ethoxyphenyl derivatives, the triazole ring is constructed via cycloaddition reactions.
  • Final Coupling : The piperazine is introduced to form the final product through nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds containing triazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the aryl substituents can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds featuring bromofuran and piperazine have also been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, related piperazine derivatives have been shown to inhibit tumor growth in xenograft models .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can act as a potent inhibitor for various enzymes involved in cellular metabolism, potentially disrupting tumor growth or bacterial proliferation.
  • Receptor Modulation : The piperazine component may facilitate binding to neurotransmitter receptors or other cellular targets, influencing physiological responses .

Case Studies

  • Antibacterial Efficacy : A comparative study on similar triazole derivatives demonstrated that modifications in the side chains significantly affected their antibacterial potency, suggesting that further optimization could enhance efficacy against resistant strains .
  • Anticancer Studies : In a recent investigation, compounds derived from this compound were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Data Summary Table

Activity Type Target Organism/Cell Line IC50 (µM) Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AnticancerMCF-7 (Breast Cancer)10.0
AnticancerHeLa (Cervical Cancer)8.0

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-bromofuran-2-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Studies : A study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains:

  • In vitro Studies : Tests have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

Neurological Disorders

There is emerging evidence suggesting that this compound may have applications in treating neurological disorders due to its ability to cross the blood-brain barrier:

  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects in models of neurodegeneration .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models:

  • Inflammation Models : It has demonstrated the ability to reduce inflammatory markers in vitro and in vivo, indicating possible applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
NeuroprotectiveProtects neurons from damage
Anti-inflammatoryReduces inflammatory markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolo[4,5-d]pyrimidine Core

  • 1-(5-Bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (): Replaces the 4-ethoxyphenyl group with an ethyl substituent.
  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ():
    Substitutes the triazolo[4,5-d]pyrimidine with a pyridine-carboxamide system. The trifluoromethyl and chloro groups enhance metabolic stability but reduce solubility compared to the ethoxyphenyl group in the target compound.

Piperazine-Linked Analogues

  • 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine ():
    Replaces the triazolopyrimidine with a chloropyridine-carbonyl group. The chlorinated aromatic systems increase hydrophobicity (logP ~3.5 estimated) compared to the target compound’s bromofuran (logP ~2.8 predicted). This may improve blood-brain barrier penetration but reduce aqueous solubility.

  • 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine ():
    Simplifies the structure by removing the triazolo[4,5-d]pyrimidine core. The absence of the fused heterocycle likely diminishes binding to purine-binding pockets in enzymes like kinases .

Triazolopyrimidine Derivatives with Alternative Substituents

  • 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine ():
    Replaces the triazolo ring with a pyrrolopyrimidine system. The Boc-protected piperazine may hinder cellular permeability until deprotected, contrasting with the target compound’s free piperazine, which is immediately bioavailable.

  • The hydrazone linkage introduces pH-dependent solubility, unlike the stable triazolo linkage in the target compound .

Pharmacological and Physicochemical Property Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Noted Activity
Target Compound Triazolo[4,5-d]pyrimidine 5-Bromofuran-2-carbonyl, 4-ethoxyphenyl ~525 (estimated) ~2.8 N/A (structural analog of kinase inhibitors)
1-(5-Bromofuran-2-carbonyl)-4-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine Triazolo[4,5-d]pyrimidine 5-Bromofuran-2-carbonyl, ethyl ~465 (estimated) ~2.1 N/A
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine Piperazine Chloropyridine-carbonyl, chloromethylphenyl ~420 (reported) ~3.5 Kinase inhibition (implied by structure)
4-(4-Boc-piperazinyl)-5-bromo-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Boc-piperazine, bromo ~425 (reported) ~1.9 Intermediate for kinase inhibitors

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